molecular formula C17H21N3O4S B3408736 (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate CAS No. 885186-71-0

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate

Cat. No.: B3408736
CAS No.: 885186-71-0
M. Wt: 363.4 g/mol
InChI Key: AYNYBOSKAAZZNC-DTQAZKPQSA-N
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Description

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate is a piperazine-based compound featuring a conjugated (E)-configured tosylvinyl cyanide substituent. The molecule comprises three key structural elements:

Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2.

(E)-2-cyano-2-tosylvinyl substituent: A trans-conjugated vinyl group with electron-withdrawing cyano (-CN) and tosyl (-SO₂C₆H₄CH₃) groups, enhancing electrophilicity and steric bulk .

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-24-17(21)20-10-8-19(9-11-20)13-16(12-18)25(22,23)15-6-4-14(2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNYBOSKAAZZNC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the cyano and tosylvinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The tosylvinyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and tosylvinyl groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its binding affinity, receptor interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • The tosylvinyl cyanide group in the target compound provides a planar, conjugated system ideal for electronic interactions (e.g., charge transfer), distinguishing it from sterically hindered acyl or sulfonamide derivatives .
  • Halogenated sulfonyl groups (e.g., 2,5-dichlorobenzenesulfonyl in ) increase electrophilicity but reduce solubility compared to the ethoxy-sulfonamide in .

Key Observations :

  • The target compound’s synthesis likely involves transition-metal-catalyzed coupling, contrasting with indole-containing derivatives (e.g., ), which require multistep tandem reactions.
  • Sulfonamide derivatives (e.g., ) often employ sulfonyl chloride intermediates under basic conditions .

Spectroscopic Data

Compound Name ¹H NMR (Key Signals) ¹³C NMR (Key Signals) References
This compound δ 7.7–8.1 (tosyl aromatic H), δ 6.5–7.0 (vinyl H) δ 115–120 (CN), δ 145–150 (SO₂ aromatic C)
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate δ 3.5–4.1 (piperazine CH₂), δ 7.2–7.6 (Ph H) δ 110–115 (dicyano C), δ 170–175 (ester C=O)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate δ 8.1–8.3 (nitro aromatic H) δ 125–130 (NO₂ aromatic C), δ 155–160 (C=O)

Key Observations :

  • The cyano group in the target compound resonates near δ 115–120 ppm in ¹³C NMR, distinct from dicyano derivatives (δ 110–115 ppm) .
  • Nitro-substituted analogs (e.g., ) show downfield aromatic proton signals (δ >8.0 ppm) due to electron withdrawal.

Key Observations :

  • Tosyl/cyano substituents in the target compound likely reduce solubility compared to amino- or methoxy-containing analogs (e.g., ).
  • Halogenated derivatives (e.g., ) exhibit higher binding affinity to hydrophobic pockets in receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate
Reactant of Route 2
(E)-ethyl 4-(2-cyano-2-tosylvinyl)piperazine-1-carboxylate

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